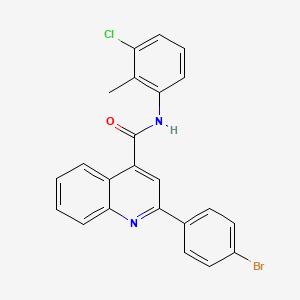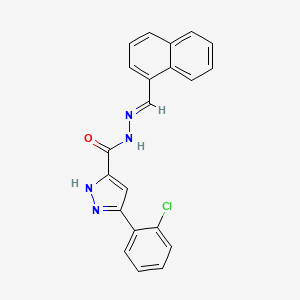![molecular formula C18H10ClF5N2OS B11663483 4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole](/img/structure/B11663483.png)
4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Core: The pyrazole core can be synthesized via cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached using thiolation reactions, where a suitable thiol reagent reacts with the chlorophenyl intermediate.
Addition of the Pentafluorobenzoyl Group: The pentafluorobenzoyl group can be introduced via acylation reactions using pentafluorobenzoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
Uniqueness
4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the pentafluorobenzoyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H10ClF5N2OS |
|---|---|
Poids moléculaire |
432.8 g/mol |
Nom IUPAC |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(2,3,4,5,6-pentafluorophenyl)methanone |
InChI |
InChI=1S/C18H10ClF5N2OS/c1-7-17(28-10-5-3-9(19)4-6-10)8(2)26(25-7)18(27)11-12(20)14(22)16(24)15(23)13(11)21/h3-6H,1-2H3 |
Clé InChI |
LAHXNWPXOFSVHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C)SC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl {[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11663402.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11663408.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663416.png)
![Diethyl 5-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11663418.png)
![dimethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11663432.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663438.png)
![[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate](/img/structure/B11663441.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11663446.png)
![3-(5-methylfuran-2-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663454.png)
![(5E)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11663460.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663468.png)


